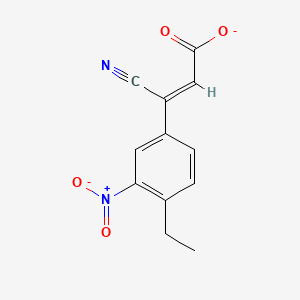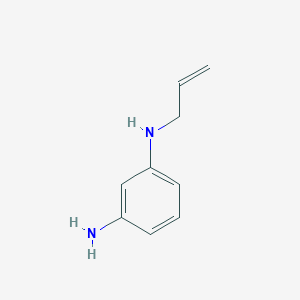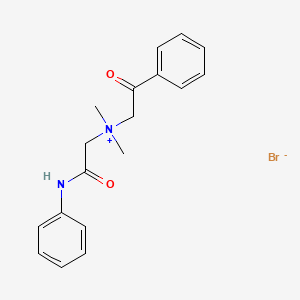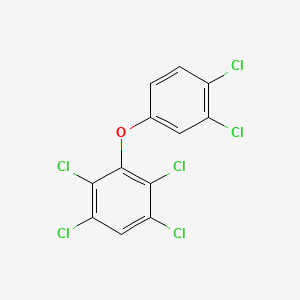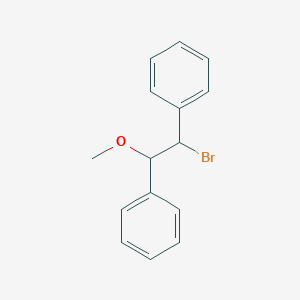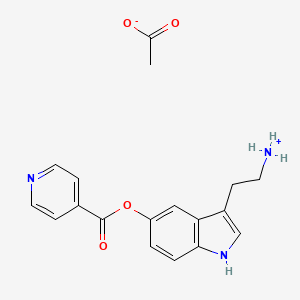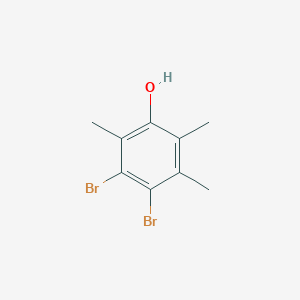
1-Octyl-3-carbamoylpyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-3-carbamoylpyridinium bromide is a chemical compound with the molecular formula C14H23BrN2O and a molecular weight of 315.26 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with an octyl group and a carbamoyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-Octyl-3-carbamoylpyridinium bromide typically involves the reaction of 3-carbamoylpyridine with 1-bromooctane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Octyl-3-carbamoylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions. These reactions typically occur in aqueous or alcoholic solutions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-octyl-3-hydroxypyridinium, while reduction with sodium borohydride would yield 1-octyl-3-aminopyridinium.
Aplicaciones Científicas De Investigación
1-Octyl-3-carbamoylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Mecanismo De Acción
The mechanism of action of 1-Octyl-3-carbamoylpyridinium bromide involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The compound can disrupt the integrity of cell membranes, leading to cell lysis. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
1-Octyl-3-carbamoylpyridinium bromide can be compared with other similar compounds such as:
1-Octyl-3-methylimidazolium bromide: This compound has a similar structure but with an imidazolium ring instead of a pyridinium ring. It is also used as a phase transfer catalyst and has similar chemical properties.
1-Benzyl-3-carbamoylpyridinium bromide: This compound has a benzyl group instead of an octyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H23BrN2O |
|---|---|
Peso molecular |
315.25 g/mol |
Nombre IUPAC |
1-octylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C14H22N2O.BrH/c1-2-3-4-5-6-7-10-16-11-8-9-13(12-16)14(15)17;/h8-9,11-12H,2-7,10H2,1H3,(H-,15,17);1H |
Clave InChI |
RHUAIACKFDLUPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
